molecular formula C10H18O2 B8653741 Oct-2-enyl acetate

Oct-2-enyl acetate

Cat. No. B8653741
M. Wt: 170.25 g/mol
InChI Key: MBRLTLPMVMFRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-2-enyl acetate is a natural product found in Etlingera elatior and Aethus indicus with data available.

properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

oct-2-enyl acetate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3

InChI Key

MBRLTLPMVMFRTJ-UHFFFAOYSA-N

SMILES

CCCCCC=CCOC(=O)C

Canonical SMILES

CCCCCC=CCOC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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